An In-depth Technical Guide to the Solubility and Stability of 1-methyl-4-phenyl-1H-imidazole
An In-depth Technical Guide to the Solubility and Stability of 1-methyl-4-phenyl-1H-imidazole
Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Acknowledging the scarcity of public-domain data for this specific molecule, this document serves as a strategic manual, outlining robust methodologies and theoretical considerations derived from the known behavior of related phenylimidazole analogs. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, a comprehensive workflow for conducting forced degradation studies under various stress conditions, and a guide to developing a stability-indicating analytical method. This guide is designed for researchers, scientists, and drug development professionals, offering the causal logic behind experimental design to ensure the generation of reliable and submission-quality data.
Introduction and Physicochemical Overview
1-methyl-4-phenyl-1H-imidazole belongs to the phenylimidazole class of compounds, which are integral scaffolds in medicinal chemistry and materials science.[1] The imidazole ring is a common feature in many bioactive molecules, while the phenyl group significantly influences properties like receptor binding and lipophilicity.[2] The methylation at the N-1 position is a critical structural feature; it removes the acidic proton present in its parent compound, 4-phenylimidazole, thereby eliminating a key hydrogen bond donor site and altering its intermolecular interactions and metabolic profile.
A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement in any development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and potential toxicity arising from degradation products. This guide provides the necessary theoretical foundation and practical workflows to comprehensively profile 1-methyl-4-phenyl-1H-imidazole.
Physicochemical Properties
The foundational properties of 1-methyl-4-phenyl-1H-imidazole, largely derived from computational models, are summarized below. These values serve as a starting point for experimental design.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[3] |
| Molecular Weight | 158.20 g/mol | PubChem[3] |
| IUPAC Name | 4-methyl-1-phenylimidazole | PubChem[3] |
| CAS Number | 150587-21-6 | PubChem[3] |
| Calculated LogP | 2.1 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 (N3-nitrogen) | PubChem[3] |
The calculated LogP of 2.1 suggests moderate lipophilicity, predicting poor to moderate aqueous solubility. The absence of a hydrogen bond donor (due to N-1 methylation) distinguishes it from 4-phenylimidazole, which can form strong N-H···N intermolecular hydrogen bonds, leading to higher cohesive energy in its crystal lattice.[1][4] This structural change is expected to influence its solubility profile in protic versus aprotic solvents.
Aqueous and Solvent Solubility Determination
A molecule's solubility is not a single value but a property dependent on the solvent system, temperature, and physical state of the solid. For drug development, both kinetic and thermodynamic solubility are of paramount importance.
Theoretical Considerations
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Impact of pH: The imidazole ring contains a basic nitrogen at the N-3 position (pKa of the conjugate acid is ~7 for imidazole itself).[5] Therefore, the solubility of 1-methyl-4-phenyl-1H-imidazole is expected to be highly pH-dependent, increasing significantly in acidic conditions (pH < pKa) due to the formation of the protonated, more polar imidazolium cation.
-
Solvent Selection: General solubility trends for phenylimidazoles show they are significantly less soluble than simple imidazoles in many organic solvents.[6][7] Solubility in chloroalkanes is often very low.[6] Due to its moderate polarity, solvents like ethanol, methanol, acetonitrile, and DMSO are expected to be effective solubilizing agents.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact thermodynamic solubility. It is crucial to characterize the solid form used in solubility experiments, typically by XRPD, DSC, or TGA.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is highly relevant for early-stage discovery where compounds are often dosed from a DMSO stock.
Causality: The principle is to rapidly dilute a concentrated DMSO stock solution into an aqueous buffer. If the concentration exceeds the solubility limit, the compound precipitates. The concentration at which this occurs is the kinetic solubility. Nephelometry or turbidimetry provides a quantitative measure of this precipitation.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-methyl-4-phenyl-1H-imidazole in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial 2-fold dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Assay Plate Preparation: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.
-
Mixing and Incubation: Immediately seal and shake the plate vigorously for 10 minutes. Incubate at room temperature (e.g., 25 °C) for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase sharply from the baseline.
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
This is the gold-standard method for determining the equilibrium solubility, which is critical for formulation development and biopharmaceutical modeling.
Causality: This method ensures that the solution is in true equilibrium with the solid phase. By adding an excess of the solid to the solvent and allowing sufficient time for dissolution to complete, the measured concentration of the dissolved compound represents the true thermodynamic solubility. Centrifugation and filtration are critical to remove all undissolved solids before analysis.
Methodology:
-
Sample Preparation: Add an excess amount of solid 1-methyl-4-phenyl-1H-imidazole (e.g., 2-5 mg) to a series of glass vials. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH-adjusted buffers, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24-48 hours.
-
Trustworthiness Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The concentration should be constant at the later time points.
-
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Chemical Stability and Forced Degradation
Understanding a molecule's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that may need to be monitored and qualified. Forced degradation (stress testing) is an essential part of this process.[8]
Predicted Degradation Pathways
Based on the chemistry of the imidazole moiety, 1-methyl-4-phenyl-1H-imidazole is potentially susceptible to:
-
Oxidation: The electron-rich imidazole ring is a primary target for oxidation. Studies on other imidazoles show they can be oxidized by peroxides or through base-mediated autoxidation.[9]
-
Photodegradation: Imidazole moieties can be sensitive to photodegradation when in solution.[9] The presence of the phenyl ring provides a chromophore that can absorb UV light, potentially leading to degradation. However, N-1 substitution has been shown to improve the photostability of some imidazoles, a factor that may be beneficial for this compound.[10]
-
Extreme pH: While generally stable at neutral pH, extreme acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation, although this is less common for the core imidazole ring itself compared to appended functional groups.
Experimental Protocol: Forced Degradation Study
This protocol is designed to generate a low level of degradation (typically 5-20%) to allow for the clear identification of degradation products and the validation of a stability-indicating analytical method.[11]
Causality: Each condition is chosen to mimic potential real-world stresses and to probe specific chemical liabilities. Acid and base challenge hydrolytic stability, H₂O₂ challenges oxidative stability, and heat and light challenge thermal and photolytic stability, respectively. A control sample, protected from stress, is essential to differentiate stress-induced degradation from inherent instability.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1-methyl-4-phenyl-1H-imidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mix of acetonitrile:water.
-
Stress Conditions: Dispense the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 1.0 M HCl.
-
Base Hydrolysis: Add an equal volume of 1.0 M NaOH.
-
Oxidation: Add an equal volume of 3-30% H₂O₂. The concentration may need to be optimized.
-
Thermal: Keep one vial of the stock solution as is.
-
Control: Keep one vial of the stock solution protected from light at 5 °C.
-
-
Incubation:
-
Place the Acid, Base, and Oxidation vials in a water bath at ~60 °C.
-
Place the Thermal vial in an oven at ~60 °C.
-
Place the Photostability vial in a photostability chamber according to ICH Q1B guidelines. A control vial wrapped in aluminum foil should be placed alongside it.
-
-
Time Point Sampling: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). At each time point, withdraw an aliquot.
-
Quenching:
-
For the Acid sample, neutralize with an equivalent amount of NaOH.
-
For the Base sample, neutralize with an equivalent amount of HCl.
-
For the Oxidation sample, no quenching is typically needed if diluted immediately.
-
-
Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Section 4.0).
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Determine the number of degradation products and their peak areas (as a percentage of the total area).
-
Perform a mass balance calculation to ensure all major degradants are accounted for.
-
Caption: Workflow for a Forced Degradation Study.
Summary Table for Forced Degradation Results
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | No. of Degradants >0.1% | Mass Balance (%) |
| Control | 5 °C, protected from light | 48 hr | 100 | ||
| Acid Hydrolysis | 0.5 M HCl @ 60 °C | 48 hr | |||
| Base Hydrolysis | 0.5 M NaOH @ 60 °C | 48 hr | |||
| Oxidation | 15% H₂O₂ @ 60 °C | 24 hr | |||
| Thermal | Solid state @ 60 °C | 48 hr | |||
| Photostability | ICH Q1B Option II | - |
Analytical Methodology for Quantification
A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. For a UV-active molecule like 1-methyl-4-phenyl-1H-imidazole, a reversed-phase HPLC method with UV detection is the most logical starting point.[12][13]
Protocol: Development of a Stability-Indicating HPLC-UV Method
Causality: A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradation products, impurities, or excipients. This is achieved by developing a chromatographic system that provides sufficient resolution between the parent peak and all potential degradant peaks. The forced degradation samples are essential for this purpose.
Methodology:
-
Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. (The acid improves peak shape for the basic imidazole).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Development:
-
Develop a generic screening gradient (e.g., 5% to 95% B over 15 minutes).
-
Inject the control sample and determine the retention time of the parent compound.
-
Inject a mixture of all forced degradation samples (a "cocktail" injection).
-
-
Method Optimization:
-
Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation between the parent peak and all degradation product peaks. A minimum resolution (Rs) of 1.5 is desired.
-
Select a detection wavelength at the absorption maximum (λmax) of 1-methyl-4-phenyl-1H-imidazole for maximum sensitivity. Use a photodiode array (PDA) detector to evaluate peak purity and identify suitable wavelengths for degradants.
-
-
Method Validation (ICH Q2(R1) Principles):
-
Specificity: Demonstrate that the method is stability-indicating by analyzing the forced degradation samples. The parent peak should be pure and resolved from all degradants.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 0.01 - 0.2 mg/mL). The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determine the closeness of test results to the true value by performing recovery studies on spiked samples (typically 98-102%).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio of 10).
-
Conclusion
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